![molecular formula C17H14N4O3S B1677604 N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862974-25-2](/img/structure/B1677604.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

説明

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . Oxadiazole rings can be synthesized through a variety of methods, including the cyclization of appropriate precursors .Molecular Structure Analysis

The molecular structure of benzothiazole and oxadiazole derivatives can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Benzothiazoles and oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present on the rings. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and oxadiazole derivatives can vary widely depending on their structure. Factors that can influence these properties include the nature and position of substituents on the rings .科学的研究の応用

Application in Cardiology

Field

This application falls under the field of Cardiology .

Summary of the Application

The compound N106 has been identified as a small molecule that increases SUMOylation of SERCA2a, a critical pump regulating calcium cycling in cardiomyocytes . This is significant as decreased activity and expression of SERCA2a are hallmarks of heart failure .

Methods of Application

N106 directly activates the SUMO-activating enzyme, E1 ligase, triggering intrinsic SUMOylation of SERCA2a . The exact experimental procedures and technical details are not specified in the source .

Results or Outcomes

N106 treatment has been shown to increase the contractile properties of cultured rat cardiomyocytes and significantly improve ventricular function in mice with heart failure .

Application in Neurobiology

Field

This application falls under the field of Neurobiology .

Summary of the Application

The compound N106 has been used in the creation of an Anti-Ankyrin-G, NeuroMab clone . Ankyrin-G is a protein that in humans is encoded by the ANK3 gene. It plays a role in the maintenance of the axon initial segment and the coordination of the assembly of the nodes of Ranvier.

Methods of Application

The exact methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Application in Immunohistochemistry

Field

This application falls under the field of Immunohistochemistry .

Summary of the Application

The compound N106 has been used in the creation of an Anti-Ankyrin-G, NeuroMab clone . This clone is used in immunohistochemistry, a technique used in the diagnosis of abnormal cells such as those found in cancerous tumors .

Results or Outcomes

Application in Cancer Research

Field

This application falls under the field of Cancer Research .

Summary of the Application

The compound N106 has been used in the synthesis of a new compound based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .

Methods of Application

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .

Results or Outcomes

The compound showed promising results in elastase inhibition and free radical scavenging assay along with DNA binding experiments .

Safety And Hazards

将来の方向性

特性

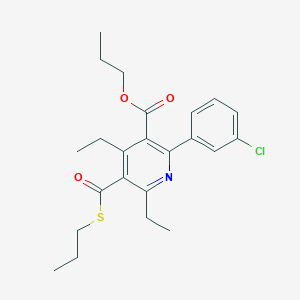

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCSWQRNKAYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

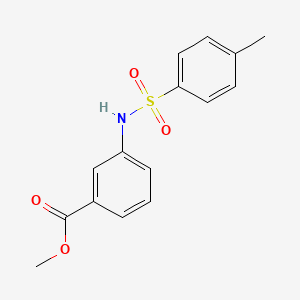

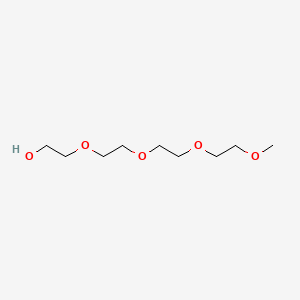

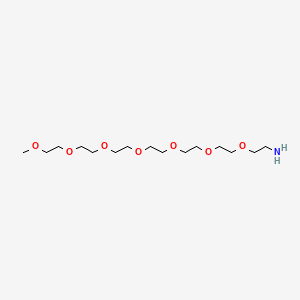

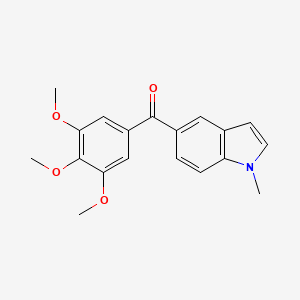

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethanol](/img/structure/B1677528.png)

![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)

![N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide](/img/structure/B1677539.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)